molecular formula C43H70N12O10 B10831222 Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH

Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH

Cat. No.: B10831222
M. Wt: 915.1 g/mol
InChI Key: QDSKFYCCEHFZAH-XVSJJFNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: BM213 is synthesized through a series of peptide coupling reactions. The sequence of BM213 is Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg . The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of BM213 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput synthesis. The purification and characterization steps are scaled up accordingly to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BM213 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product formed from the synthesis of BM213 is the peptide itself, with the sequence Ac-Phe-Lys-Pro-Leu-Ala-Ala-Ala-Arg .

Properties

Molecular Formula

C43H70N12O10

Molecular Weight

915.1 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1

InChI Key

QDSKFYCCEHFZAH-XVSJJFNZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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